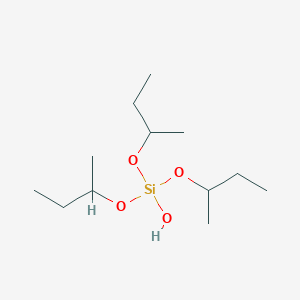
Silicic acid (H4SiO4), tris(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H4SiO4), tris(1-methylpropyl) ester, commonly known as TMSi, is a silicon-based compound that is widely used in scientific research. It is a colorless, odorless liquid that is highly reactive and can easily form a bond with other molecules. TMSi is used in various fields such as materials science, nanotechnology, and biochemistry, and has shown promising results in many applications.
Wirkmechanismus
TMSi is a highly reactive compound that can easily form a bond with other molecules. It reacts with water to form silicic acid, which can then react with other molecules to form stable bonds. TMSi is also used as a crosslinking agent in polymer chemistry, where it reacts with polymer chains to form a crosslinked network.
Biochemical and Physiological Effects:
TMSi has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used in various biological and physiological studies, including the synthesis of silica nanoparticles for drug delivery and the fabrication of biosensors for detecting biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMSi is its high reactivity, which allows it to form stable bonds with other molecules. It is also relatively easy to synthesize and is widely available. However, TMSi can be difficult to handle due to its reactivity, and care must be taken to ensure that it is stored and handled properly.
Zukünftige Richtungen
There are several potential future directions for the use of TMSi in scientific research. One area of interest is the use of TMSi in the synthesis of new materials, such as silicon-based polymers and composites. Another potential application is the use of TMSi in the fabrication of new types of sensors and devices for biomedical and environmental monitoring. Additionally, TMSi may have potential applications in the field of energy storage, such as in the development of new types of batteries and supercapacitors.
Synthesemethoden
TMSi can be synthesized through several methods, including the reaction of silicon tetrachloride with isobutanol in the presence of a catalyst. The synthesis process involves the conversion of silicon tetrachloride to TMSi by reacting it with isobutanol. The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
TMSi is widely used in scientific research for its ability to react with various molecules and form stable bonds. It is commonly used in the synthesis of silicon-based materials, such as silicon nanowires and silicon oxide nanoparticles. TMSi is also used in the fabrication of silicon-based devices, such as solar cells and microelectromechanical systems (MEMS).
Eigenschaften
CAS-Nummer |
18166-44-4 |
|---|---|
Molekularformel |
C12H28O4Si |
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
tri(butan-2-yloxy)-hydroxysilane |
InChI |
InChI=1S/C12H28O4Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
InChI-Schlüssel |
IPFHPMNECZXQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
Kanonische SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
Andere CAS-Nummern |
18166-44-4 |
Synonyme |
Silicic acid hydrogen tris(1-methylpropyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



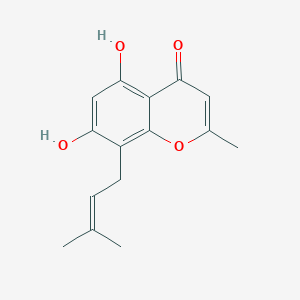
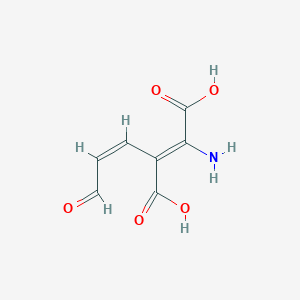
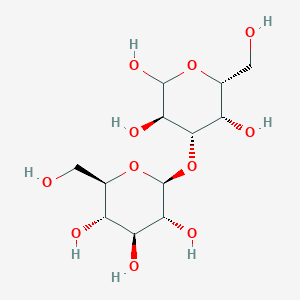
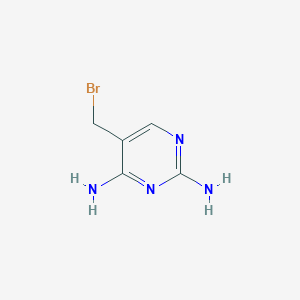
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
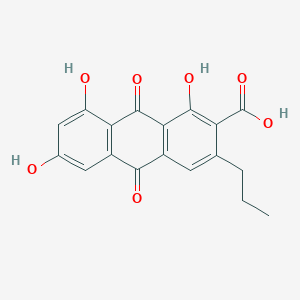
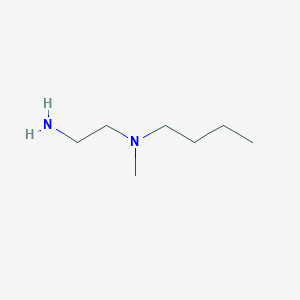
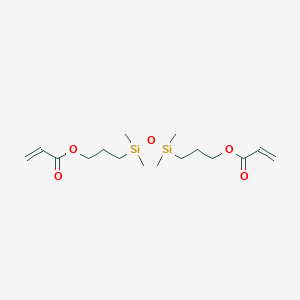
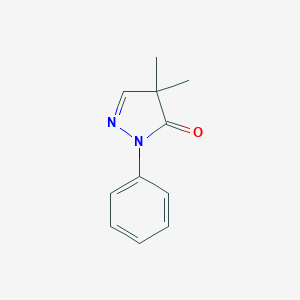
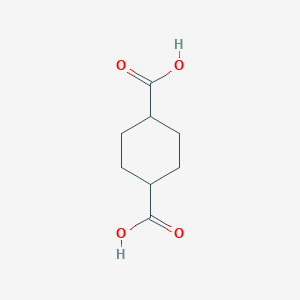

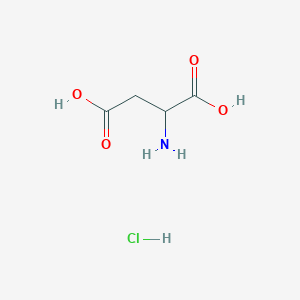

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)